molecular formula C18H21F2N5O4S B1678716 (4-Amino-2-((1-(methylsulfonyl)piperidin-4-yl)amino)pyrimidin-5-yl)(2,3-difluoro-6-methoxyphenyl)methanone CAS No. 741713-40-6

(4-Amino-2-((1-(methylsulfonyl)piperidin-4-yl)amino)pyrimidin-5-yl)(2,3-difluoro-6-methoxyphenyl)methanone

Cat. No. B1678716
M. Wt: 441.5 g/mol
InChI Key: JRNJNYBQQYBCLE-UHFFFAOYSA-N
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Description

The compound is known as LIA (4-AMINO-2- { [1- (METHYLSULFONYL)PIPERIDIN-4-YL]AMINO}PYRIMIDIN-5-YL) (2,3-DIFLUORO-6-METHOXYPHENYL)METHANONE .


Chemical Reactions Analysis

There are some references to the compound in the context of a radiometric filter binding assay , and its anticancer activity was assessed at distinct concentrations using an MTT assay .

Scientific Research Applications

Imaging Applications in Parkinson's Disease

One significant application of a compound related to (4-Amino-2-((1-(methylsulfonyl)piperidin-4-yl)amino)pyrimidin-5-yl)(2,3-difluoro-6-methoxyphenyl)methanone is in the imaging of LRRK2 enzyme in Parkinson's disease. The study by Wang et al. (2017) discusses the synthesis of [11C]HG-10-102-01, a tracer used for PET imaging in Parkinson's disease research. This tracer is developed for studying the LRRK2 enzyme, which is implicated in Parkinson's disease pathology (Wang et al., 2017).

Antiplasmodial and Antitrypanosomal Potential

The compound's derivatives have been explored for their antiplasmodial and antitrypanosomal properties. Veale et al. (2019) identified MMV010576, a structurally related compound, as a potent and selective antiplasmodial agent, indicating potential applications in treating malaria and Trypanosoma brucei infections (Veale et al., 2019).

Antimicrobial Activity

A study on 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives, structurally related to the compound , demonstrated notable antimicrobial activity. Mallesha and Mohana (2014) synthesized these derivatives and found them effective against certain bacterial and fungal strains, suggesting potential for development in antimicrobial therapy (Mallesha & Mohana, 2014).

Structural Analysis and Anticonvulsant Properties

Georges et al. (1989) conducted a structural analysis of compounds including 1-[5-(4-methoxyphenyl)pyrimidin-2-yl]piperidin-4-ol, revealing insights into the electronic properties of these anticonvulsant drugs. This research enhances our understanding of the structural characteristics that contribute to the therapeutic effects of such compounds (Georges et al., 1989).

properties

IUPAC Name

[4-amino-2-[(1-methylsulfonylpiperidin-4-yl)amino]pyrimidin-5-yl]-(2,3-difluoro-6-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F2N5O4S/c1-29-13-4-3-12(19)15(20)14(13)16(26)11-9-22-18(24-17(11)21)23-10-5-7-25(8-6-10)30(2,27)28/h3-4,9-10H,5-8H2,1-2H3,(H3,21,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRNJNYBQQYBCLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)F)C(=O)C2=CN=C(N=C2N)NC3CCN(CC3)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F2N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30225143
Record name RO-4584820
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30225143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Amino-2-((1-(methylsulfonyl)piperidin-4-yl)amino)pyrimidin-5-yl)(2,3-difluoro-6-methoxyphenyl)methanone

CAS RN

741713-40-6
Record name RO-4584820
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0741713406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RO-4584820
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08094
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name RO-4584820
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30225143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name R-547
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T61871RKRI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The same procedure as described in Example 90 was used, starting from (4-amino-2-ethanesulfonyl-pyrimidin-5-yl)-(2,3-difluoro-6-methoxy-phenyl)-methanone, Example 103, and 1-methanesulfonyl-piperidin-4-ylamine (with trifluoro-acetic acid), Example 162, to give [4-amino-2-(1-methanesulfonyl-piperidin-4-ylamino)-pyrimidin-5-yl]-(2,3-difluoro-6-methoxy-phenyl)-methanone. MS (M+H)+, 442.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Amino-2-((1-(methylsulfonyl)piperidin-4-yl)amino)pyrimidin-5-yl)(2,3-difluoro-6-methoxyphenyl)methanone
Reactant of Route 2
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(4-Amino-2-((1-(methylsulfonyl)piperidin-4-yl)amino)pyrimidin-5-yl)(2,3-difluoro-6-methoxyphenyl)methanone
Reactant of Route 3
Reactant of Route 3
(4-Amino-2-((1-(methylsulfonyl)piperidin-4-yl)amino)pyrimidin-5-yl)(2,3-difluoro-6-methoxyphenyl)methanone
Reactant of Route 4
Reactant of Route 4
(4-Amino-2-((1-(methylsulfonyl)piperidin-4-yl)amino)pyrimidin-5-yl)(2,3-difluoro-6-methoxyphenyl)methanone
Reactant of Route 5
Reactant of Route 5
(4-Amino-2-((1-(methylsulfonyl)piperidin-4-yl)amino)pyrimidin-5-yl)(2,3-difluoro-6-methoxyphenyl)methanone
Reactant of Route 6
Reactant of Route 6
(4-Amino-2-((1-(methylsulfonyl)piperidin-4-yl)amino)pyrimidin-5-yl)(2,3-difluoro-6-methoxyphenyl)methanone

Citations

For This Compound
2
Citations
P Dobeš, J Fanfrlík, J Řezáč, M Otyepka… - Journal of Computer …, 2011 - Springer
A semiempirical quantum mechanical PM6-DH2 method accurately covering the dispersion interaction and H-bonding was used to score fifteen structurally diverse CDK2 inhibitors. The …
Number of citations: 66 link.springer.com
P Dobeš - 2011 - dspace.cuni.cz
Předložená disertační práce se zabývá teoretickým studiem interakcí mezi proteinkinázami a jejich inhibitory. Studované proteinkinázy, cyklin-dependentní kináza 2 (CDK2) a kináza …
Number of citations: 2 dspace.cuni.cz

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